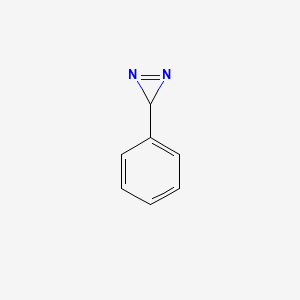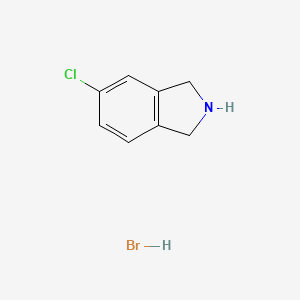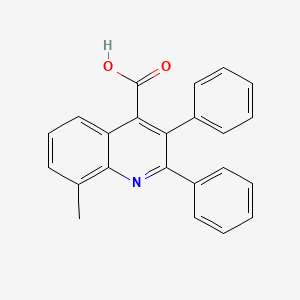
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups attached to the first and second positions of the pyrrole ring and an aldehyde group at the third position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-hexanedione with ammonia or primary amines under acidic conditions to form the pyrrole ring. The resulting 2,5-dimethylpyrrole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the third position .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1,2-Dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, including potential anticancer and antimicrobial agents.
Medicine: Research explores its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and polymers with unique properties
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrrole ring’s aromatic nature allows for π-π interactions with aromatic amino acids in protein active sites .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the second position.
2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde: Similar structure but with an additional methyl group at the fifth position.
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with an additional methyl group at the fifth position.
Uniqueness: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups and an aldehyde group at strategic positions allows for diverse functionalization and application in various fields .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1,2-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-4-8(6)2/h3-5H,1-2H3 |
InChI Key |
DRUQIAINQASWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)




![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)






